molecular formula C20H32N2O4S B14150283 4-Methylamphetamine hemisulfate CAS No. 50650-74-3

4-Methylamphetamine hemisulfate

Cat. No.: B14150283
CAS No.: 50650-74-3
M. Wt: 396.5 g/mol
InChI Key: GDLMCBCNPGSXIY-UHFFFAOYSA-N
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Description

4-Methylamphetamine hemisulfate is a stimulant and anorectic drug belonging to the phenethylamine and amphetamine chemical classes. It is known for its potent effects on the central nervous system, primarily acting as a releasing agent for serotonin, norepinephrine, and dopamine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylamphetamine hemisulfate typically involves the alkylation of phenylacetone with methylamine, followed by reduction. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods involve stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Methylamphetamine hemisulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylamphetamine hemisulfate has been extensively studied for its effects on neurotransmitter release. It has applications in:

    Chemistry: Used as a reference compound in analytical chemistry for the study of amphetamine analogs.

    Biology: Investigated for its effects on neurotransmitter systems and behavior in animal models.

    Medicine: Explored as a potential treatment for conditions like obesity and attention deficit hyperactivity disorder, although its use is limited due to its high abuse potential.

    Industry: Utilized in the synthesis of other chemical compounds and as a standard in forensic analysis

Mechanism of Action

4-Methylamphetamine hemisulfate exerts its effects by acting as a releasing agent for serotonin, norepinephrine, and dopamine. It binds to the transporters for these neurotransmitters, causing their release into the synaptic cleft. This leads to increased neurotransmitter levels and enhanced stimulation of post-synaptic receptors. The compound’s high potency for serotonin release relative to dopamine release is thought to be due to the activation of serotonin receptors, which in turn inhibit dopamine release .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylamphetamine
  • 4-Fluoroamphetamine
  • 3-Fluoroamphetamine
  • 2-Methylamphetamine
  • 4-Methyl-N-methylamphetamine
  • 4-Methyl-N-methylcathinone
  • 4-Methylphenmetrazine
  • 3-Methoxy-4-methylamphetamine
  • 3,4-Dimethylamphetamine
  • 4-Ethylamphetamine

Uniqueness

4-Methylamphetamine hemisulfate is unique due to its high potency for serotonin release compared to dopamine release. This characteristic makes it distinct from other amphetamine analogs, which typically have a more balanced effect on serotonin and dopamine release. This unique property has implications for its potential therapeutic uses and its abuse liability .

Properties

CAS No.

50650-74-3

Molecular Formula

C20H32N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

1-(4-methylphenyl)propan-2-amine;sulfuric acid

InChI

InChI=1S/2C10H15N.H2O4S/c2*1-8-3-5-10(6-4-8)7-9(2)11;1-5(2,3)4/h2*3-6,9H,7,11H2,1-2H3;(H2,1,2,3,4)

InChI Key

GDLMCBCNPGSXIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C)N.CC1=CC=C(C=C1)CC(C)N.OS(=O)(=O)O

Origin of Product

United States

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